2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzoylphenoxy)propanoic acid and (2S)-2,6-diaminohexanoic acid are two distinct compounds with unique properties and applications 2-(3-benzoylphenoxy)propanoic acid is an organic compound with a benzoyl group attached to a phenoxypropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-benzoylphenoxy)propanoic acid: can be synthesized through various methods. One common method involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system, followed by hydrolysis . Another method involves starting from aryl-olefins, followed by Claisen rearrangement and oxidative cleavage .
(2S)-2,6-diaminohexanoic acid: (L-lysine) is typically produced through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other sugars into L-lysine through a series of enzymatic reactions.
Industrial Production Methods
Industrial production of 2-(3-benzoylphenoxy)propanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
L-lysine: is produced industrially through fermentation in large bioreactors. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify L-lysine.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoylphenoxy)propanoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions at the benzylic position.
L-lysine: participates in reactions typical of amino acids, such as:
Transamination: Transfer of amino groups to form other amino acids.
Decarboxylation: Removal of the carboxyl group to form amines.
Condensation: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3-benzoylphenoxy)propanoic acid: has applications in organic synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it valuable in drug development.
L-lysine: is essential in biology and medicine. It is a key component of proteins and is used as a dietary supplement to ensure adequate intake. L-lysine is also used in the production of animal feed to enhance growth and development.
Mechanism of Action
2-(3-benzoylphenoxy)propanoic acid: exerts its effects through interactions with various molecular targets, depending on its derivatives. For example, it may inhibit enzymes or interact with receptors, leading to therapeutic effects.
L-lysine: functions by being incorporated into proteins during translation. It plays a role in collagen synthesis, immune function, and hormone production. L-lysine also competes with arginine, affecting viral replication and reducing the severity of herpes simplex virus infections.
Comparison with Similar Compounds
2-(3-benzoylphenoxy)propanoic acid: can be compared to other benzoyl-substituted phenoxypropanoic acids, such as:
- 2-(4-benzoylphenoxy)propanoic acid
- 2-(2-benzoylphenoxy)propanoic acid
These compounds share similar structures but differ in the position of the benzoyl group, affecting their reactivity and biological activity.
L-lysine: can be compared to other essential amino acids, such as:
- L-arginine
- L-histidine
- L-methionine
Each amino acid has unique roles in protein synthesis and metabolic pathways, highlighting the importance of a balanced diet to ensure adequate intake of all essential amino acids.
Properties
CAS No. |
74168-03-9 |
---|---|
Molecular Formula |
C22H28N2O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H14O4.C6H14N2O2/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
ILQJNXOZLIMQAJ-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.